

# (S)-N-Methyl-1-phenylethanamine: A Comprehensive Technical Guide for Chiral Synthesis

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## Compound of Interest

Compound Name:	<i>N-Methyl-1-phenylethanamine</i>
CAS No.:	32512-24-6
Cat. No.:	B1296868

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This technical guide provides an in-depth overview of **(S)-N-Methyl-1-phenylethanamine**, a pivotal chiral building block in modern organic synthesis. This document details its chemical and physical properties, outlines comprehensive experimental protocols for its synthesis, and explores its application as a chiral auxiliary, particularly in the stereoselective synthesis of pharmaceutically active compounds like (S)-Fluoxetine.

## Core Properties of (S)-N-Methyl-1-phenylethanamine

**(S)-N-Methyl-1-phenylethanamine** is a chiral amine that serves as a versatile intermediate in the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical and agrochemical industries.[1] Its stereogenic center makes it an invaluable tool for introducing chirality in asymmetric synthesis.

Property	Value	Reference
CAS Number	19131-99-8	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> N	[3][4][5]
Molecular Weight	135.21 g/mol	[3][4][5]
Appearance	Colorless to pale yellow liquid	
Density	0.94 g/mL at 25 °C	[6]
Boiling Point	187 °C	[6]
Optical Rotation	[α] <sup>20</sup> /D -73° to -77° (c=1 in CHCl <sub>3</sub> )	
Purity	≥95%	[3]

## Spectroscopic Data

The structural integrity of **(S)-N-Methyl-1-phenylethanamine** can be confirmed through various spectroscopic techniques. Below is a summary of its characteristic nuclear magnetic resonance (NMR) data.

<sup>1</sup> H NMR	<sup>13</sup> C NMR
Chemical Shift (ppm)	Assignment
7.20 - 7.40 (m, 5H)	Aromatic protons
3.75 (q, 1H)	CH-N
2.30 (s, 3H)	N-CH <sub>3</sub>
1.35 (d, 3H)	CH-CH <sub>3</sub>
1.80 (br s, 1H)	NH

Note: NMR data is compiled from typical spectra and may vary slightly based on solvent and experimental conditions.

## Synthesis of (S)-N-Methyl-1-phenylethanamine

The most common and industrially scalable method for the synthesis of **N-methyl-1-phenylethanamine** is through the reductive amination of acetophenone. The Leuckart reaction, which utilizes formic acid or its derivatives as both a reducing agent and a source of the amine group, is a classic and effective approach.<sup>[7][8]</sup>

### Experimental Protocol: Leuckart Reaction for Racemic N-Methyl-1-phenylethanamine

This protocol describes the synthesis of the racemic mixture, which can then be resolved to obtain the desired (S)-enantiomer.

Materials:

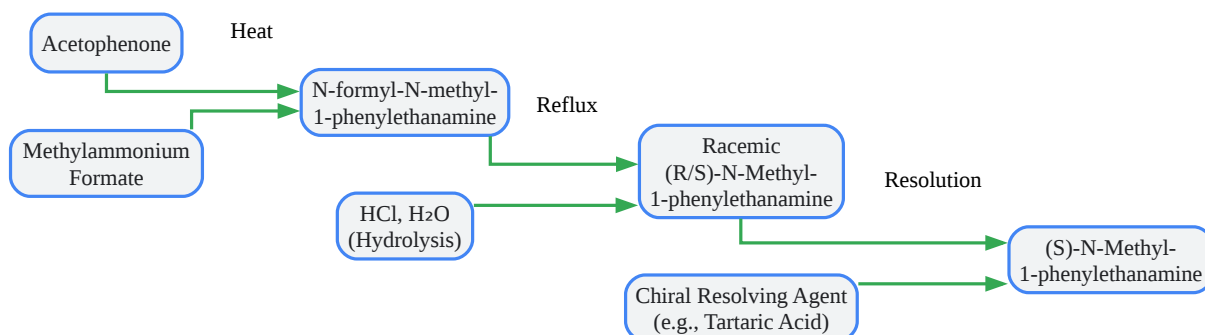
- Acetophenone
- Methylammonium formate (can be prepared in situ from methylamine and formic acid)
- Concentrated Hydrochloric Acid
- Sodium Hydroxide solution
- Diethyl ether or other suitable extraction solvent
- Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser, a mixture of acetophenone and an excess of methylammonium formate is heated.
- The reaction mixture is typically heated to a temperature of 160-185 °C for several hours.<sup>[9]</sup> The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.

- Concentrated hydrochloric acid is added, and the mixture is refluxed for an additional hour to hydrolyze the intermediate N-formyl derivative.
- After cooling, the aqueous solution is washed with diethyl ether to remove any unreacted acetophenone.
- The aqueous layer is then made alkaline by the addition of a concentrated sodium hydroxide solution.
- The liberated amine is extracted with diethyl ether.
- The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude **N-methyl-1-phenylethanamine**.
- The crude product can be purified by distillation.

Resolution of the Enantiomers: The racemic **N-methyl-1-phenylethanamine** can be resolved into its (R) and (S) enantiomers using a chiral resolving agent such as tartaric acid or its derivatives. This process involves the formation of diastereomeric salts, which can be separated by fractional crystallization.



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### Synthesis of (S)-N-Methyl-1-phenylethanamine.

## Application in the Synthesis of (S)-Fluoxetine

(S)-**N-Methyl-1-phenylethanamine** is a crucial chiral auxiliary in the asymmetric synthesis of (S)-Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).[10] The chirality of the amine directs the stereochemical outcome of the key bond-forming reactions.

## Experimental Protocol: Asymmetric Synthesis of a Key Intermediate for (S)-Fluoxetine

This protocol outlines the synthesis of a chiral alcohol intermediate using (S)-**N-Methyl-1-phenylethanamine** as a chiral auxiliary.

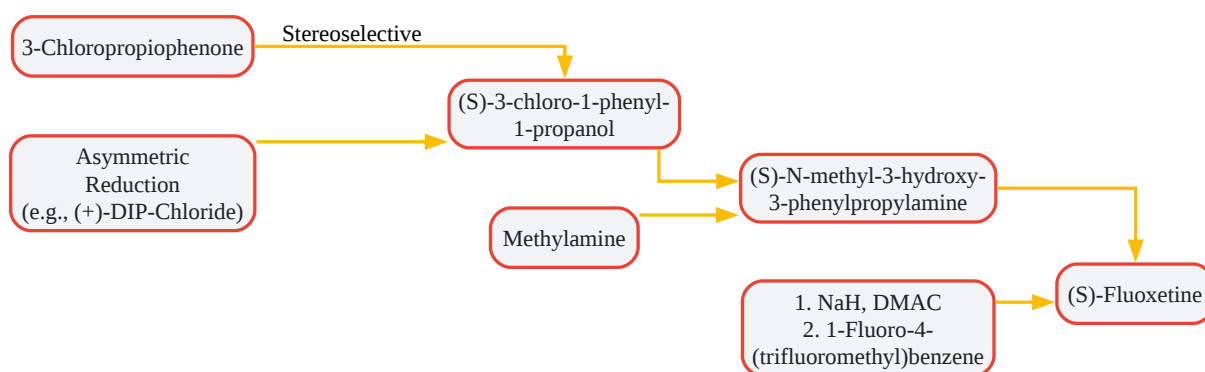
Materials:

- (S)-**N-Methyl-1-phenylethanamine**
- 3-Chloropropiophenone
- A reducing agent (e.g., (+)-B-chlorodiisopinocampheylborane, "DIP-Chloride")
- Anhydrous solvent (e.g., Tetrahydrofuran - THF)
- Methylamine
- Sodium hydride
- 1-Fluoro-4-(trifluoromethyl)benzene
- Anhydrous Dimethylacetamide (DMAC)

Procedure:

- **Asymmetric Reduction:** 3-Chloropropiophenone is asymmetrically reduced using a chiral reducing agent like (+)-DIP-Chloride to yield (S)-3-chloro-1-phenyl-1-propanol. The stereochemistry is controlled by the chiral ligand.
- **Amination:** The resulting chiral alcohol is then reacted with methylamine to displace the chloride, forming (S)-N-methyl-3-hydroxy-3-phenylpropylamine.

- Williamson Ether Synthesis: The sodium salt of the chiral amino alcohol is generated using a strong base like sodium hydride in an anhydrous solvent such as DMAC.
- This alkoxide is then reacted with 1-fluoro-4-(trifluoromethyl)benzene in a nucleophilic aromatic substitution reaction to form (S)-Fluoxetine.[11]
- The final product is then purified using standard techniques such as chromatography.



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